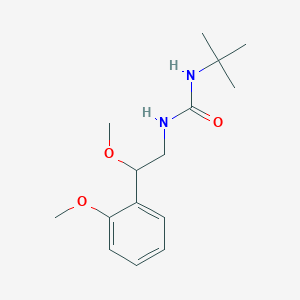

![molecular formula C11H10N4O2S B2927926 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 725704-59-6](/img/structure/B2927926.png)

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two carbon and three nitrogen atoms in a five-membered ring structure . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazoles can be synthesized using a variety of methods. For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain. They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For instance, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on their specific structure. For instance, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its neuroprotective properties, which are crucial for the treatment of neurodegenerative diseases. It has shown promise in reducing neuronal death, which is a significant aspect of diseases like Alzheimer’s, Parkinson’s, and Huntington’s .

Anti-neuroinflammatory Activity

The anti-neuroinflammatory activity of this compound is significant in managing conditions like ischemic stroke and traumatic brain injury. By inhibiting the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells, it can potentially reduce inflammation in the nervous system .

Antitumor Activity

Triazole derivatives, including this compound, have displayed considerable antitumor activity. They have been found to exhibit higher cytotoxicity towards various cancer cell lines, suggesting their potential use as cancer therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of triazole compounds make them valuable in the development of new antibiotics. Their ability to inhibit the growth of harmful microorganisms can be harnessed to treat infections .

Antioxidant Properties

Reports suggest that thiazolo-triazole derivatives may possess antioxidant properties, which could play a role in reducing oxidative stress and preventing cellular damage .

Chemical Biology and Drug Discovery

Due to its structural features, this compound can be used in chemical biology and drug discovery. Its high chemical stability and hydrogen bonding ability make it a suitable candidate for the development of new pharmaceuticals .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazoles, have been reported to interact with a variety of enzymes and receptors .

Mode of Action

It’s worth noting that 1,2,3-triazole derivatives have been found to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . This suggests that 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole may have similar interactions with its targets.

Biochemical Pathways

Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have diverse biological activities, including antimicrobial, anticancer, antioxidant, and antiviral effects .

Pharmacokinetics

1,2,3-triazole derivatives are known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .

Action Environment

1,2,3-triazole derivatives are known to possess stability in both acidic and basic conditions .

Future Directions

The future of triazoles in medicinal chemistry looks promising. There is an ongoing race among scientists to develop novel medicines using triazoles . The human race has been affected by death-causing infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant. So, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name |

6-methyl-3-(3-nitrophenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-7-6-14-10(12-13-11(14)18-7)8-3-2-4-9(5-8)15(16)17/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKUVDRWIDXPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)

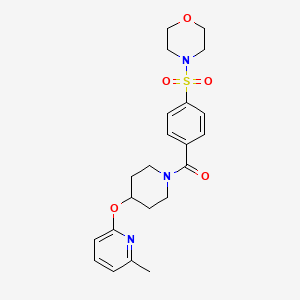

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)

![1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/no-structure.png)

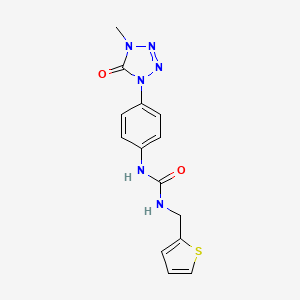

![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2927856.png)

![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)

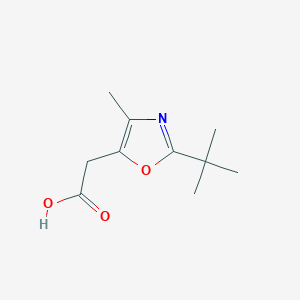

![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)